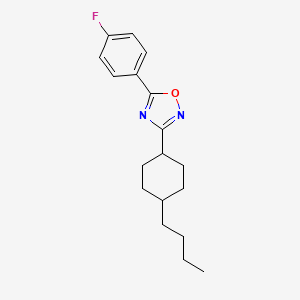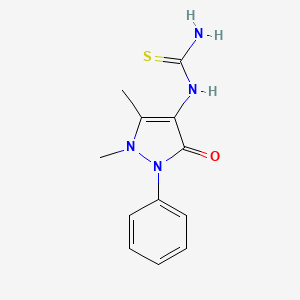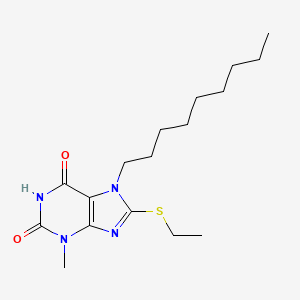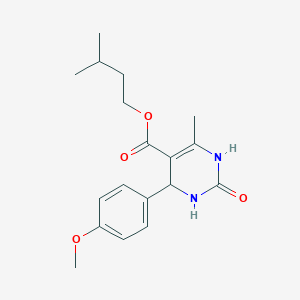![molecular formula C17H25Cl3N2O B11707942 N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide typically involves the reaction of 2,2,2-trichloro-1-[(2-methylphenyl)amino]ethanol with octanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}hexanamide
- N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}acetate
- N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}butanamide
Uniqueness
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide is unique due to its specific octanamide chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H25Cl3N2O |
|---|---|
Molecular Weight |
379.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]octanamide |
InChI |
InChI=1S/C17H25Cl3N2O/c1-3-4-5-6-7-12-15(23)22-16(17(18,19)20)21-14-11-9-8-10-13(14)2/h8-11,16,21H,3-7,12H2,1-2H3,(H,22,23) |
InChI Key |
GPHXFXSCEKRHEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(4-nitrophenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B11707860.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)
![2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11707868.png)

![4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11707878.png)

![N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11707901.png)


![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
![[(2-Methoxyethoxy)methyl]benzene](/img/structure/B11707932.png)
![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)
